1-Cyclohexyl-2-methyl-2-propanol

Übersicht

Beschreibung

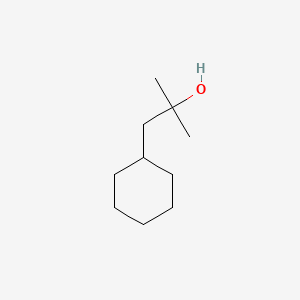

1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol It is a tertiary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acetone, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of a methylating agent. This method is favored for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexyl-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexyl methyl ketone using oxidizing agents like chromic acid.

Reduction: The compound can be reduced to cyclohexyl methyl ether in the presence of reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Cyclohexyl methyl ketone.

Reduction: Cyclohexyl methyl ether.

Substitution: Various substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Cyclohexyl-2-methyl-2-propanol has several notable applications in scientific research:

- Organic Synthesis : This compound serves as a reagent in various organic synthesis reactions and is utilized as a solvent in chemical reactions due to its favorable solubility properties.

- Biological Studies : Research indicates that this compound may exhibit potential biological activity. It is being studied for its interactions with biomolecules and possible therapeutic effects .

- Medicinal Chemistry : The compound is being investigated for its therapeutic properties, particularly as an intermediate in the synthesis of pharmaceuticals. Clinical studies have shown its effectiveness in treating digestive disturbances and improving bile flow in patients with hepatic insufficiency .

Industrial Applications

This compound finds extensive use in industrial applications:

- Fragrance and Flavor Production : It is used as an ingredient in the formulation of fragrances and flavors due to its pleasant odor profile.

- Chemical Manufacturing : The compound is involved in the production of various industrial chemicals, including solvents and intermediates for other chemical processes.

Case Study 1: Therapeutic Use in Hepatic Insufficiency

A clinical study investigated the effects of this compound on patients suffering from digestive disturbances related to hepatic insufficiency. Patients were administered gelatine-coated capsules containing 400 mg of the compound daily for a duration of 10 to 15 days. Results indicated significant improvements in digestion and a reduction in associated symptoms such as headaches and abdominal discomfort .

In another study, researchers evaluated the sedative effects of this compound on animal models. The findings suggested that while the compound exhibited slight sedative properties, it did not produce significant hypnotic effects. This study highlighted the potential for further exploration into its neuropharmacological applications .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent and solvent in various chemical reactions |

| Biological Research | Investigated for biological activity and interactions with biomolecules |

| Medicinal Chemistry | Explored as a therapeutic agent for digestive disorders and hepatic insufficiency |

| Industrial Use | Employed in fragrance/flavor production and manufacturing of industrial chemicals |

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-methyl-2-propanol involves its interaction with specific molecular targets. As a tertiary alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: A primary alcohol with a similar cyclohexyl group but different reactivity due to its primary hydroxyl group.

2-Methyl-2-propanol: A tertiary alcohol with a similar structure but without the cyclohexyl group.

Cyclohexylmethanol: A secondary alcohol with a cyclohexyl group but different reactivity due to its secondary hydroxyl group.

Uniqueness: 1-Cyclohexyl-2-methyl-2-propanol stands out due to its tertiary alcohol structure, which imparts unique reactivity and stability compared to primary and secondary alcohols.

Biologische Aktivität

1-Cyclohexyl-2-methyl-2-propanol, with the molecular formula and a molecular weight of approximately 156.27 g/mol, is a tertiary alcohol that has garnered attention for its potential biological activities. This compound is synthesized through various methods, including the reaction of cyclohexylmagnesium bromide with acetone or via catalytic hydrogenation of cyclohexanone in the presence of a methylating agent .

- Molecular Formula: C₁₀H₂₀O

- Molecular Weight: 156.27 g/mol

- CAS Number: 5531-30-6

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biomolecules, influencing their structure and function. As a tertiary alcohol, it can engage in various biochemical pathways through interactions with enzymes and receptors.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. For instance, it has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated significant antioxidant activity compared to other compounds tested .

Antiproliferative Effects

The compound has also shown promising antiproliferative effects against various cancer cell lines. In a study involving Dalton's lymphoma cells, this compound exhibited dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

Anthelmintic Activity

In addition to its antioxidant and antiproliferative properties, this compound has been investigated for anthelmintic activity. It was found to be effective against certain helminth species, indicating potential applications in veterinary medicine or as a natural remedy for parasitic infections .

Data Summary Table

Case Study 1: Antioxidant Activity Evaluation

In a controlled laboratory setting, the antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The results indicated a significant reduction in absorbance at 517 nm, confirming its ability to neutralize free radicals effectively.

Case Study 2: Antiproliferative Effects on Cancer Cells

A study conducted on Dalton's lymphoma cells revealed that treatment with varying concentrations of this compound resulted in marked reductions in cell viability. The MTT assay confirmed that the compound not only inhibited proliferation but also triggered apoptotic pathways within the cells.

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXVTPYOOVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203861 | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-30-6 | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.